molecular formula C16H18FN3 B2684157 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline CAS No. 478079-57-1

3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline

Cat. No. B2684157
CAS RN: 478079-57-1
M. Wt: 271.339
InChI Key: NNYKASCGRBDZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline” is a chemical compound with the molecular formula C16H18FN3 . It is a solid substance and its IUPAC name is 3-fluoro-4-(4-methyl-1-piperazinyl)phenylamine .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 .

  • Molecular Weight: 209.27
  • Physical Form: Solid
  • Purity: 98%

Scientific Research Applications

Synthesis of Novel Compounds

  • A series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles was synthesized using microwave heating. This demonstrates the compound's utility in the synthesis of new chemical entities, particularly benzimidazoles (Menteşe et al., 2015).

Antimicrobial Activity Studies

  • 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline was used to synthesize Schiff bases and thiazolidinone derivatives, which showed significant anti-Mycobacterium smegmatis activity. This indicates its role in developing antimicrobial agents (Yolal et al., 2012).
  • Another study synthesized azetidinones and thiazolidinones from this compound, showing excellent to good antibacterial activity compared to reference drugs (Mistry et al., 2016).

Pharmacological Research

  • Research in the field of antidepressants showed that derivatives of this compound could act as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, indicating potential in treating depression (Matzen et al., 2000).

Crystal Structure and Computational Studies

  • The compound was used in the diastereospecific synthesis of (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one, which was analyzed using single-crystal X-ray and DFT studies, highlighting its significance in structural chemistry (Gummidi et al., 2019).

Drug Development

  • In the development of fluoroquinolone antibacterial agents, derivatives of this compound exhibited broad-spectrum antibacterial activities. This illustrates its use in synthesizing new antibacterial drugs (Stefancich et al., 1985).

Radioligand Development

  • The compound was used in the synthesis of [F-18]fluoro-N-({alpha},{alpha},{alpha}-trifluoro-m-tolyl)piperazine (FTFMPP), a potential radioligand for the serotonin system, indicating its application in medical imaging and diagnostics (Mishani et al., 1996).

Safety and Hazards

The safety information available for “3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302 , and the precautionary statements are P280;P305+P351+P338 .

properties

IUPAC Name

3-fluoro-4-(4-phenylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3/c17-15-12-13(18)6-7-16(15)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYKASCGRBDZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817885
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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